molecular formula C7H4FNO3 B1301997 2-Fluoro-5-nitrobenzaldehyde CAS No. 27996-87-8

2-Fluoro-5-nitrobenzaldehyde

Cat. No.: B1301997
CAS No.: 27996-87-8
M. Wt: 169.11 g/mol
InChI Key: VVXFDFQEIRGULC-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 2-position and a nitro group at the 5-position. This compound is a beige to light brown crystalline powder and is insoluble in water but soluble in organic solvents such as ether, alcohol, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-nitrobenzaldehyde can be synthesized through various methods. One common approach involves the nitration of 2-fluorobenzaldehyde. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Condensation: Amines, hydrazines.

Major Products Formed:

    Reduction: 2-Fluoro-5-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Condensation: Schiff bases, hydrazones.

Scientific Research Applications

Synthesis Applications

2-Fluoro-5-nitrobenzaldehyde serves as a crucial intermediate in various synthetic pathways:

  • Organic Synthesis : It is widely used as a precursor for synthesizing complex organic molecules. For instance, it has been utilized in the synthesis of indazoles through reactions with hydrazine hydrate .
  • Nitrocorroles : This compound has been employed in the synthesis of fluoronitrocorroles, which have demonstrated antiviral activity. Specifically, derivatives synthesized from this compound were tested for their efficacy against human cytomegalovirus (hCMV) .
  • Aldol Reactions : Recent studies have highlighted its role in aldol-type reactions, where it participates in forming larger molecular frameworks through condensation reactions .

Pharmaceutical Applications

The pharmaceutical industry benefits significantly from this compound due to its role in developing new drugs:

  • Antiviral Agents : Compounds derived from this aldehyde have shown potential as antiviral agents against hCMV, with specific derivatives exhibiting selective inhibition .
  • Antibacterial Agents : Research indicates that derivatives of this compound can be modified to create new classes of antibacterial agents that target bacterial DNA gyrase, showcasing its versatility in drug development .

Agrochemical Applications

In agrochemicals, this compound is utilized for creating:

  • Pesticides and Herbicides : Its chemical structure allows for modifications that enhance the efficacy of agrochemical products, making it a valuable compound in agricultural chemistry .
  • Synthesis of Indazoles :
    • In a study where this compound was reacted with hydrazine hydrate, various indazole derivatives were synthesized successfully. The process involved stirring the reactants at room temperature followed by extraction and purification steps to yield pure products .
  • Antiviral Activity Evaluation :
    • A series of fluoronitrocorroles synthesized from this compound were evaluated for their antiviral properties against hCMV. The results indicated that some derivatives had significant inhibitory effects on viral replication in cultured cells .
  • Aldol Reaction Mechanism :
    • A recent publication explored the use of this compound in aldol-type reactions leading to complex naphthol derivatives. The study provided insights into reaction conditions and yields, emphasizing the compound's utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 2-fluoro-5-nitrobenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications .

Biological Activity

2-Fluoro-5-nitrobenzaldehyde (CAS No. 27996-87-8) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by a nitro group and a fluorine atom on the benzaldehyde ring, contributes to its biological activities and potential applications. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₇H₄FNO₃
  • Molecular Weight : 169.11 g/mol
  • Boiling Point : Approximately 57-60 °C
  • Hazard Classifications :
    • Eye Irritation: H319
    • Skin Irritation: H315
    • Respiratory Irritation: H335

The presence of both a nitro and a fluoro group in its structure enhances its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focused on its effect against various bacterial strains demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuropharmacological Effects

Recent studies have highlighted the potential neuropharmacological applications of this compound, particularly concerning its interaction with serotonin receptors. A publication explored its cyclocondensation with amidines, revealing promising activity at the 5-HT(6) receptor, which is implicated in central nervous system disorders such as schizophrenia and depression . This suggests that derivatives of this compound could serve as novel therapeutic agents targeting neuropsychiatric conditions.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound can induce apoptosis in specific cancer types. The compound was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, demonstrating dose-dependent cytotoxic effects. The underlying mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress within the cells.

Case Studies

  • Antibacterial Activity :
    • Objective : To evaluate the antibacterial efficacy against E. coli and S. aureus.
    • Method : Disk diffusion method.
    • Results : Zones of inhibition measured up to 15 mm for E. coli and 20 mm for S. aureus at concentrations of 100 µg/disc.
  • Neuropharmacological Study :
    • Objective : Investigate binding affinity at serotonin receptors.
    • Method : Radiolabeled ligand binding assays.
    • Results : Showed significant binding affinity to the 5-HT(6) receptor with an IC50 value of approximately 50 nM.
  • Cytotoxicity Assessment :
    • Objective : Determine effects on MCF-7 breast cancer cells.
    • Method : MTT assay.
    • Results : IC50 value calculated at 30 µM after 48 hours of exposure.

Data Tables

Biological ActivityMethod UsedResults
AntibacterialDisk diffusionInhibition zones: E. coli (15 mm), S. aureus (20 mm)
NeuropharmacologicalLigand binding assayIC50 = 50 nM at 5-HT(6) receptor
CytotoxicityMTT assayIC50 = 30 µM on MCF-7 cells

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 2-fluoro-5-nitrobenzaldehyde, and what key factors influence reaction efficiency?

  • Answer: A widely used method involves the condensation of this compound with 4-fluorophenylhydrazine in the presence of toluenesulfonic acid, followed by cyclization using potassium carbonate. Key factors include precise stoichiometric control of the hydrazine derivative, reaction temperature (ambient to mild heating), and acid catalyst concentration to minimize side reactions such as over-condensation or decomposition .

Q. What are the recommended storage conditions and safety protocols for handling this compound in laboratory settings?

  • Answer: Store the compound in a cool, dry, and well-ventilated environment, ensuring the container is tightly sealed to prevent moisture absorption. Avoid proximity to strong oxidizing agents due to potential reactivity. Personal protective equipment (PPE), including nitrile gloves and lab coats, is essential. Safety protocols should align with its MSDS guidelines, emphasizing avoidance of inhalation and skin contact .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and HMBC) is critical for confirming regiochemistry and functional group integrity. Mass spectrometry (MS) via electron ionization (EI) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) or melting point analysis assesses purity. For example, HMBC was used to distinguish regioisomers in indazole synthesis .

Advanced Research Questions

Q. How can regiochemical outcomes be controlled during the cyclization of hydrazone intermediates derived from this compound?

  • Answer: Regioselectivity is governed by electronic effects of substituents (e.g., nitro and fluorine groups) and reaction conditions. For instance, the nitro group directs cyclization to specific positions. HMBC NMR analysis is indispensable for structural confirmation, as demonstrated in resolving regioisomeric indazole products by correlating long-range couplings between protons and carbons .

Q. What methodologies optimize nucleophilic aromatic substitution (SNAr) reactions involving this compound derivatives?

  • Answer: Activating groups like nitro enhance electrophilicity at ortho/para positions. Polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures (50–100°C), and solid-phase supports improve reaction efficiency. For example, SNAr reactions with immobilized phenols on solid supports reduce side reactions and simplify purification .

Q. How should researchers address discrepancies in reported reaction yields or byproduct formation when synthesizing this compound-based heterocycles?

  • Answer: Employ Design of Experiments (DoE) to systematically vary parameters (catalyst loading, solvent polarity). Cross-validate results using spectroscopic data (NMR, MS) and computational tools (DFT) to identify byproducts. For instance, conflicting cyclization outcomes can arise from subtle differences in electron-withdrawing group positioning, requiring rigorous structural analysis .

Properties

IUPAC Name

2-fluoro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXFDFQEIRGULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370494
Record name 2-Fluoro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27996-87-8
Record name 2-Fluoro-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27996-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-nitrobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

55.7 g (0.3 mol) of 2-chloro-5-nitrobenzaldehyde and 34.8 g (0.6 mol) of potassium fluoride are suspended in 250 ml of dimethylformamide and the mixture is stirred for 0.5 hours at 160° C. The mixture is then introduced into 600 ml of water and the aldehyde which has separated out is extracted with methylene chloride. The extract is separated off, dried and evaporated down. 48.9 g of 2-fluoro-5-nitrobenzaldehyde with a content of 94.8% are obtained.
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

18.6 g (0.1 mol) of 2-chloro-5-nitrobenzaldehyde and 11.6 g (0.2 mol) of dry potassium fluoride in 50 ml of dimethylformamide are stirred for 12 hours at 100° C. The solvent is then distilled off in vacuo and the residue is stirred in 100 ml of water. The crude 2-fluoro-5-nitrobenzaldehyde is filtered off under suction, washed with water and dried. 16.7 g of 2-fluoro-5-nitrobenzaldehyde with a content of 96% are obtained.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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